5-Lipoxygenase (5-LO) Inhibition Screening: Definitive Negative Result at 100 µM
The target compound was evaluated in a ChEMBL-deposited binding assay (CHEMBL620010) for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM and was reported to show no significant activity (NS) [1]. This negative result provides a concrete data point that the 4-(5-bromofuran-2-yl) substitution pattern does not confer 5-LO inhibitory activity at this concentration, in contrast to certain structurally distinct pyrrolidine-containing 5-LO inhibitors described in the literature. This data point can be used to triage the compound away from 5-LO-targeted discovery programs.
| Evidence Dimension | Inhibition of 5-Lipoxygenase enzyme activity |
|---|---|
| Target Compound Data | No significant activity at 100 µM (NS) |
| Comparator Or Baseline | Assay baseline: active 5-LO inhibitors typically show IC₅₀ values in the low µM to nM range in this assay format |
| Quantified Difference | Activity below detection threshold at 100 µM vs. typical active inhibitors with IC₅₀ < 10 µM |
| Conditions | RBL-1 cell-based 5-Lipoxygenase inhibition assay; ChEMBL assay ID CHEMBL620010 |
Why This Matters
This negative screening result enables rapid exclusion of 5-LO as a target, saving compound screening resources for programs where 5-LO inhibition is undesired or where alternative mechanisms are sought.
- [1] ChEMBL Assay CHEMBL620010. Target: 5-Lipoxygenase (CHEMBL312). Compound evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM; NS = no significant activity. Source document: CHEMBL1123845. European Bioinformatics Institute. View Source
